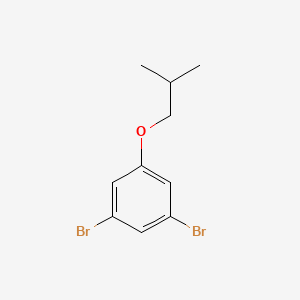
1,3-Dibromo-5-isobutoxybenzene
概要
説明
1,3-Dibromo-5-isobutoxybenzene is a chemical compound with the molecular formula C10H12Br2O and a molecular weight of 308.01 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and an isobutoxy group . The IUPAC name for this compound is this compound .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Polymer Synthesis and Modification
1,3-Dibromo-5-isobutoxybenzene contributes to the field of polymer science, particularly in creating and modifying polymers with specific end-functionalizations. For instance, alkoxybenzenes, including variants similar to this compound, are utilized for end-quenching in the TiCl4-catalyzed quasiliving polymerization of isobutylene. The alkoxybenzenes efficiently cap the polymer chain, offering a way to synthesize polymers with tailored end-groups. This method is notable for its versatility, allowing the inclusion of various functional groups, and providing a pathway for single-pot syntheses of complex polymer architectures (Morgan, Martínez-Castro, & Storey, 2010). Additionally, dibromoalkoxybenzenes are utilized as initiators in the synthesis of graft copolymers via techniques like atom transfer radical polymerization (ATRP) and cationic ring-opening polymerization (CROP). These processes enable the creation of polymers with complex architectures, featuring alternating and comb-like structures with various side chains (Cianga, Hepuzer, & Yagcı, 2002; Cianga & Yagcı, 2002).
Organic Synthesis
The structure and reactivity of this compound and its derivatives make them valuable intermediates in organic synthesis. For example, various dibromobenzenes serve as precursors for synthesizing benzynes and other complex molecules through sequences involving regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011). The specific substitution pattern of this compound might offer unique reactivity profiles in similar contexts.
Electrochemical Applications
Compounds structurally related to this compound find applications in electrochemical systems. For example, derivatives of dialkoxybenzenes are used as catholyte materials in non-aqueous redox flow batteries, where their structural modifications are tailored to enhance chemical stability and electrochemical performance (Jingjing Zhang et al., 2017). The presence of bromo and alkoxy groups in this compound might suggest its potential utility in similar electrochemical applications.
Material Science
In material science, derivatives of this compound can be used to synthesize polymers with special properties. For instance, polymers with specific branching or substitution patterns offer unique solubility and thermal characteristics, which are crucial for their application in advanced materials and technologies (Uhrich, Hawker, Fréchet, & Turner, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing its dust, fume, gas, mist, vapors, or spray . It also advises against contact with skin and eyes, and recommends the use of personal protective equipment .
特性
IUPAC Name |
1,3-dibromo-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJRMAMFPACHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678875 | |
| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918904-37-7 | |
| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Ethoxymethylidene)-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1504659.png)
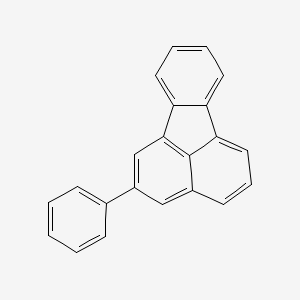

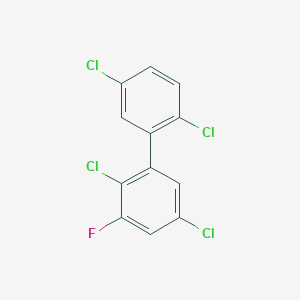
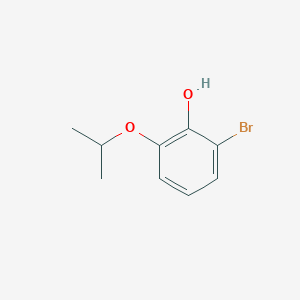
![2',3'-Dimethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1504666.png)


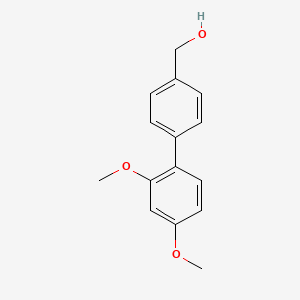
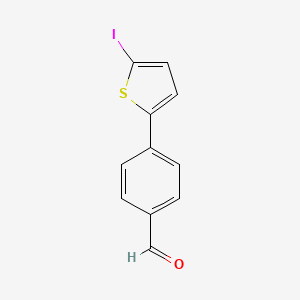

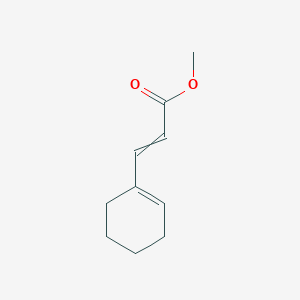
![4-(2,3-Dihydrobenzo[1,4]dioxin-6-YL)benzyl alcohol](/img/structure/B1504677.png)
